molecular formula C10H5ClN2O B11808409 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Cat. No.: B11808409
M. Wt: 204.61 g/mol
InChI Key: BYSUZTAXUYYSEV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-carbonitrile is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group and the carbonitrile group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to form the isoxazole ring. This reaction often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can lead to different functionalized isoxazoles .

Scientific Research Applications

5-(4-Chlorophenyl)isoxazole-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
  • 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde
  • 5-Cyclopropylisoxazole-3-carbonitrile

Uniqueness

5-(4-Chlorophenyl)isoxazole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C10H5ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H

InChI Key

BYSUZTAXUYYSEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C#N)Cl

Origin of Product

United States

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